molecular formula C7H4BrF3N2O3 B8168525 6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine

6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8168525
M. Wt: 301.02 g/mol
InChI Key: AJSRUPTXYSCBFT-UHFFFAOYSA-N
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Description

6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 2nd position, and a trifluoroethoxy group at the 3rd position of the pyridine ring. The trifluoroethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine typically involves multi-step organic reactions. One common method includes the nitration of 6-bromo-3-(2,2,2-trifluoroethoxy)pyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Industrial methods might also include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Reduction: Formation of 6-amino-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other functional materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 4-Bromo-2-fluoro-1-nitrobenzene

Comparison: 6-Bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-bromo-2-nitro-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-5-2-1-4(6(12-5)13(14)15)16-3-7(9,10)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSRUPTXYSCBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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